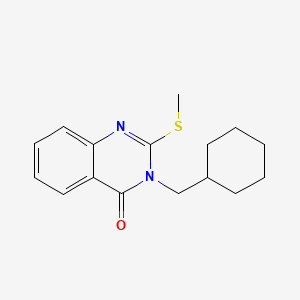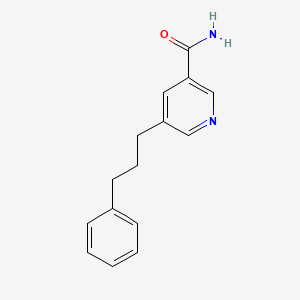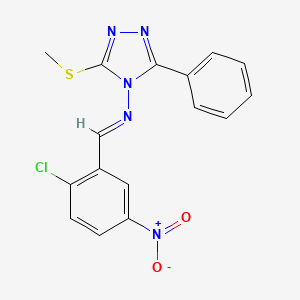
3-(cyclohexylmethyl)-2-(methylthio)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 3-(cyclohexylmethyl)-2-(methylthio)-4(3H)-quinazolinone, involves multiple steps, including lithiation and reaction with electrophiles. Smith et al. (1996) discussed the lithiation of 2-alkyl-3-amino- and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones, providing a pathway to access various substituted derivatives through reactions with different electrophiles (Smith et al., 1996). Another approach to synthesize related compounds involves the reaction of cyclohexanone with carbon disulfide, characterized by uv-visible, FTIR, mass spectra, and NMR spectroscopy (Contreras et al., 2001).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied, with X-ray crystallography revealing detailed insights into their conformations and bonding arrangements. Jiang et al. (2007) synthesized a compound through a reaction involving microwave irradiation, highlighting the molecular geometry through N-H⋯O hydrogen-bonded dimers and C-H⋯O interactions (Jiang et al., 2007).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, offering pathways to synthesize a wide range of derivatives. The reactivity of quinazolinones with electrophiles, as detailed by Smith et al. (1996), showcases their versatility in producing substituted derivatives (Smith et al., 1996). Additionally, reactions involving cyclocondensation and elimination, as described by Cheng et al. (2014), further demonstrate the compound's reactivity and potential for creating biologically significant derivatives (Cheng et al., 2014).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. The crystal structure analysis by Jiang et al. (2007) provides insight into the compound's solid-state properties and interactions (Jiang et al., 2007).
Chemical Properties Analysis
The chemical properties of quinazolinones, including reactivity, stability, and interaction with various reagents, are fundamental to their application in synthesis and potential industrial applications. Studies such as those by Smith et al. (1996) and Cheng et al. (2014) offer valuable insights into the chemical behavior of quinazolinone derivatives, including this compound, through detailed analysis of their reactions and the resulting products (Smith et al., 1996); (Cheng et al., 2014).
Applications De Recherche Scientifique
Medicinal Chemistry and Biological Activity
Quinazoline derivatives, including 3-(cyclohexylmethyl)-2-(methylthio)-4(3H)-quinazolinone, are recognized for their significant biological activities. The quinazoline nucleus, integral to more than 200 naturally occurring alkaloids, has been a focal point of research due to its stability and the potential for bioactivity enhancement through structural modifications. This compound's derivatives have been explored for antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quest for new medicinal agents continues to leverage the quinazolinone structure for its versatile application potential, addressing the critical challenge of antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Material Development
Research into quinazolines extends beyond pharmacology, exploring their use in optoelectronics. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has shown promise for the development of novel materials with electroluminescent properties. These materials are being investigated for their potential in organic light-emitting diodes (OLEDs), including applications for white OLEDs and red phosphorescent OLEDs. This highlights the versatility of quinazoline derivatives in creating innovative materials for technological applications (Lipunova et al., 2018).
Synthetic Methodologies and Chemical Insights
The synthetic versatility of quinazolines is underscored by recent advances in eco-friendly and atom-efficient methodologies. The drive towards novel quinazolines has led to the exploration of multi-component synthetic strategies, demonstrating the compound's role in fostering sustainable chemical practices. This area of research not only aims at expanding the library of quinazoline derivatives but also at enhancing our understanding of their properties and potential applications across different scientific domains (Faisal & Saeed, 2021).
Propriétés
IUPAC Name |
3-(cyclohexylmethyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVBLMRHQXMRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)
![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)


![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)
